molecular formula C14H16N6O2S B4501105 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4501105
M. Wt: 332.38 g/mol
InChI Key: QFVTWVUILVYSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” features a pyrazolo[3,4-b]pyridine core fused with a 1,3,4-thiadiazole ring via a carboxamide linkage. Key structural elements include:

  • Pyrazolo[3,4-b]pyridine: A bicyclic heteroaromatic system known for its electron-rich properties and role in medicinal chemistry as a kinase inhibitor scaffold.
  • 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle contributing to metabolic stability and hydrogen-bonding interactions.
  • Substituents: Three methyl groups (at positions 1, 3, and 6 of the pyrazolo-pyridine) and a methoxymethyl group on the thiadiazole ring.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-7-5-9(11-8(2)19-20(3)12(11)15-7)13(21)16-14-18-17-10(23-14)6-22-4/h5H,6H2,1-4H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVTWVUILVYSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes . This reaction involves the use of DMF and phosphorus oxychloride to form the formylating agent in situ . The subsequent steps involve cyclization and functional group modifications to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit anticancer properties. N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has demonstrated cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, preliminary findings suggest interactions with kinase enzymes that are crucial for cancer cell survival.

Antimicrobial Properties
The presence of the thiadiazole ring in the compound suggests potential antimicrobial activity. Compounds with similar structural features have been documented to exhibit broad-spectrum antimicrobial effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the methoxymethyl group and the pyrazole moiety can enhance its efficacy against cancer cells while minimizing toxicity to normal cells.

Drug Design and Development

The unique combination of thiadiazole and pyrazole structures provides a scaffold for drug development. Researchers are exploring derivatives of this compound to create more potent and selective agents for cancer therapy. The design process involves computational modeling to predict binding affinities to various biological targets, including enzyme systems involved in cancer progression.

Potential Applications in Material Science

Beyond medicinal applications, this compound may also find applications in material science due to its unique electronic properties. The compound's ability to form stable complexes with metal ions could lead to innovations in sensor technology or catalysis.

Summary of Key Findings

Property Details
Chemical Structure Contains thiadiazole and pyrazole moieties
Biological Activities Anticancer and antimicrobial properties
Mechanism of Action Inhibition of kinase enzymes; disruption of bacterial metabolism
Applications Drug development; material science

Mechanism of Action

The mechanism by which N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

5-(5-Methyl-2-thienyl)-N′-[(1E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide ()

  • Core Structure : Pyrazole carbohydrazide with thienyl and pyridinyl substituents.
  • Key Differences :
    • Lacks the fused pyrazolo-pyridine and thiadiazole systems.
    • The thienyl and pyridinyl groups may enhance π-π stacking but reduce metabolic stability compared to the methoxymethyl-thiadiazole moiety in the target compound .

3-(3’-Pyridinyl)-6-substituted-s-triazolo[3,4-b]-1,3,4-thiadiazoles ()

  • Core Structure : Triazolo[3,4-b]thiadiazole with pyridinyl substituents.
  • Key Differences :
    • The triazole-thiadiazole fusion differs from the pyrazolo-pyridine-thiadiazole system, altering electronic distribution and steric profiles.
    • Substituents like aryloxy methyl ethers in these analogs increase lipophilicity, whereas the target compound’s methoxymethyl group balances solubility and membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) cLogP* Biological Activity
Target Compound Pyrazolo-pyridine-thiadiazole 1,3,6-trimethyl, methoxymethyl ~386.4 ~2.1 Hypothesized kinase inhibition
5-(5-Methyl-2-thienyl)-N′-[(1E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide Pyrazole Thienyl, pyridinyl ~369.4 ~1.8 Antimicrobial (inferred)
3-(3’-Pyridinyl)-6-(4-methylphenoxy)-s-triazolo[3,4-b]thiadiazole Triazolo-thiadiazole 4-methylphenoxy ~326.3 ~3.0 Vasodilatory (EC₅₀: 12 μM)

*Calculated using fragment-based methods.

Research Findings and Activity Trends

  • Substituent Impact: Methoxymethyl vs. Methyl Groups on Pyrazolo-pyridine: The 1,3,6-trimethyl configuration may sterically shield the core, reducing off-target interactions while maintaining planar aromaticity for kinase binding .
  • Biological Activity :

    • Triazolothiadiazoles in demonstrated vasodilatory effects (EC₅₀: 10–50 μM), attributed to nitric oxide modulation. The target compound’s thiadiazole moiety may similarly engage in hydrogen bonding with vascular targets .
    • Pyrazole derivatives () showed moderate antimicrobial activity, suggesting that the target’s pyrazolo-pyridine core could be optimized for infectious disease applications .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a combination of thiadiazole and pyrazolo-pyridine rings, which may contribute to its diverse biological activities.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 302.39 g/mol
  • Key Functional Groups :
    • Thiadiazole ring
    • Pyrazolo-pyridine moiety
    • Carboxamide group

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways that are crucial in disease states.
  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects.

Antimicrobial Properties

Research indicates that compounds with thiadiazole and pyrazolo-pyridine structures often exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specific studies have reported inhibition zones greater than 15 mm for certain derivatives against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Given the structural features akin to known anticancer agents:

  • Cell Line Studies : Preliminary data suggest that this compound could inhibit cancer cell proliferation in various cell lines. The mechanisms might involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives revealed that modifications at the 5-position significantly enhanced antibacterial activity. The tested compound showed promising results against Bacillus subtilis with an inhibition zone of 18 mm .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating moderate to high cytotoxicity compared to standard chemotherapeutics .

Data Table

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight302.39 g/mol
Antibacterial ActivityInhibition zone > 15 mm
IC50 (Cancer Cell Lines)Moderate to High

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

  • Core Steps : Synthesis typically involves coupling the pyrazolo[3,4-b]pyridine carboxamide core with the thiadiazole moiety. Key steps include:
    • Cyclization : Use of reflux conditions (e.g., dimethylformamide or acetic acid) to form the pyrazole and thiadiazole rings .
    • Coupling Reactions : Amide bond formation between the pyrazole and thiadiazole units via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Catalysts : Base catalysts (e.g., NaH) improve nucleophilic substitution efficiency for methoxymethyl group incorporation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can computational methods guide the design of analogs with improved bioactivity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains). For example, the thiadiazole ring may interact with ATP-binding pockets via hydrogen bonding .
  • QSAR Modeling : Correlate structural features (e.g., methoxymethyl group’s electron-donating effect) with biological activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with favorable binding kinetics .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of methyl groups on the pyrazole ring and E-configuration of the thiadiazole-ylidene moiety. Key signals:
    • Pyrazole C4-carboxamide: δ ~165 ppm (13C) .
    • Thiadiazole methoxymethyl: δ ~3.3 ppm (1H, singlet) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 448.1422) .
  • X-Ray Crystallography : Resolve π-stacking interactions between pyrazole and thiadiazole rings, critical for solid-state stability .

Advanced: How can contradictions in reported biological data for similar compounds be resolved?

Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MIC assays for antimicrobial activity using ATCC strains) to minimize variability .
    • Example: Discrepancies in IC50 values for thiadiazole analogs may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) .
  • Meta-Analysis : Pool data from >5 independent studies to identify trends (e.g., methoxy groups correlate with enhanced solubility but reduced cytotoxicity) .
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., EGFR vs. VEGFR2 inhibition) .

Basic: What strategies mitigate solubility challenges during in vitro testing?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions to prevent precipitation .
  • Formulation : Prepare nanoemulsions (e.g., Tween-80/PEG 400) to enhance aqueous dispersion for cell-based assays .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions (e.g., pyrazole N1) without disrupting bioactivity .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer 10 mg/kg IV to assess plasma half-life (t1/2) and AUC via LC-MS/MS .
    • Tissue Distribution : Use radiolabeled analogs (e.g., 14C-methyl group) to quantify accumulation in liver/kidney .
  • Toxicity :
    • Acute Toxicity : OECD Guideline 423: Dose escalation in rats (5–2000 mg/kg) over 14 days .
    • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential of the thiadiazole ring .

Basic: How to analyze stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water). Thiadiazole rings are prone to hydrolysis at pH >8 .
  • Photostability : Expose to UV light (320–400 nm) for 48h; quantify decomposition products (e.g., demethylation at methoxymethyl group) .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated lysates to confirm stabilization of target proteins (e.g., kinases) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., EGFR extracellular domain) .
  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.